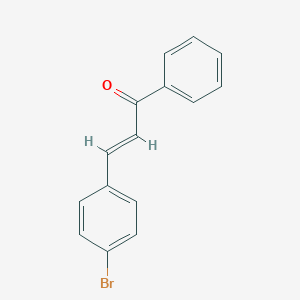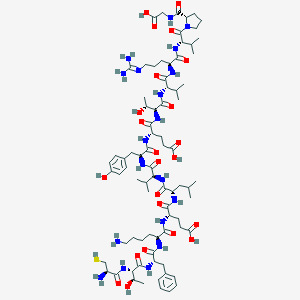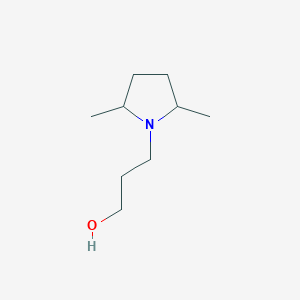
1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Übersicht
Beschreibung
“1-(2,4-Dihydroxyphenyl)-2-phenylethanone” is also known as Ethanone, 1-(2,4-dihydroxyphenyl)- . It has a molecular formula of C8H8O3 and a molecular weight of 152.1473 . Other names for this compound include Acetophenone, 2’,4’-dihydroxy-, β-Resacetophenone, Resacetophenone, Resoacetophenone, 2,4-Dihydroxyacetophenone, 2’,4’-Dihydroxyacetophenone, 4-Acetylresorcinol, Resorcinol, 4-acetyl-, beta-Resacetophenone, 1-Acetylbenzene-2,4-diol, and 4-Acetyl-1,3-benzenediol .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and heterocyclization . For instance, the condensation of 2- (4-chlorophenyl)-1- (2,4-dihydroxyphenyl)ethanone with dimethylformamide leads to heterocyclization, yielding isoflavone and various heterocycles in good yields.Molecular Structure Analysis
The molecular structure of “1-(2,4-Dihydroxyphenyl)-2-phenylethanone” reveals trans-ring junction cyclohexane rings with E conformation in the C=N double bond. This indicates structural diversity within this chemical family.Chemical Reactions Analysis
The photochemical study of related compounds, like 1,2-di (3′,4′-dimethoxyphenyl)ethanone, shows the ability to undergo Norrish type I cleavage and photoreduction, leading to various photoproducts. This highlights the photochemical reactivity and potential applications of similar compounds in material science and photopharmacology.Wissenschaftliche Forschungsanwendungen
1. Synthesis of Metal (II) Complexes
- Application Summary : This compound is used in the synthesis of Metal (II) complexes, which have potential as antibacterial agents, antioxidants, and DPPH radical scavengers .
- Methods of Application : The compound is derived from ethylenediamine, 2′,4′-dihydroxyacetophenone, and 1-phenylbutane-1,3-dione, and is used to create complexes with Co (II), Ni (II), Zn (II), and Cu (II) .
- Results : The copper complex showed the highest antioxidant potential, with the smallest IC 50 value of all obtained compounds .
2. Antibacterial Effects of Flavonoids
- Application Summary : “1-(2,4-Dihydroxyphenyl)-2-phenylethanone” is a type of flavonoid, a class of compounds known for their antibacterial effects .
- Methods of Application : Flavonoids are studied for their ability to tackle multidrug-resistant bacterial strains .
- Results : The specific results or outcomes of using this compound in antibacterial research are not detailed in the source .
3. Anti-inflammatory Activity
- Application Summary : This compound has been synthesized and evaluated for its anti-inflammatory activity .
- Methods of Application : The compound was tested for its ability to inhibit xylene-induced ear edema in mice .
- Results : Among the synthesized compounds, 3f [(E)-1-(2,4-dihydroxyphenyl-3-(4-dimethylamino)phenyl)prop-2-en-1-one] and 3h [(E)-3-(4-chlorophenyl)-1-(2, 4-dihydroxyphenyl)prop-2-en-1-one] showed the highest ear inflammation inhibition rate: 62.55% and 68.17%, respectively .
4. Photophysical Studies
- Application Summary : The compound is used in the synthesis of novel 2-(2′,4′-Dihydroxyphenyl) Benzimidazole, Benzoxazole, and Benzothiazole .
- Methods of Application : The compound is used in the synthesis of these derivatives, and their photophysical properties are studied .
- Results : The specific results or outcomes of using this compound in photophysical research are not detailed in the source .
5. Synthesis of Substituted Chalcone Derivatives
- Application Summary : This compound is used in the synthesis of substituted chalcone derivatives .
- Methods of Application : The compound is synthesized and evaluated for anti-inflammatory activity through monitoring of their ability to inhibit xylene-induced ear edema in mice .
- Results : Among the synthesized compounds, 3f [(E)-1-(2,4-dihydroxyphenyl-3-(4-dimethylamino)phenyl)prop-2-en-1-one] and 3h [(E)-3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one] showed the highest anti-inflammatory activity (62 and 68% inhibition, respectively, 2 h before administration), comparable with or even slightly more potent than the reference drug ibuprofen (53%) .
6. Synthesis of 2-(2′,4′-Dihydroxyphenyl) Benzimidazole, Benzoxazole, and Benzothiazole
- Application Summary : This compound is used in the synthesis of novel 2-(2′,4′-Dihydroxyphenyl) Benzimidazole, Benzoxazole, and Benzothiazole .
- Methods of Application : The compound is used in the synthesis of these derivatives, and their photophysical properties are studied .
- Results : The specific results or outcomes of using this compound in photophysical research are not detailed in the source .
Zukünftige Richtungen
While the future directions for “1-(2,4-Dihydroxyphenyl)-2-phenylethanone” are not explicitly stated in the search results, related compounds have shown promise in various fields. For instance, fluoroquinolone derivatives exhibited good to excellent activity against almost all microorganisms , suggesting potential future directions in antimicrobial applications.
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-11-6-7-12(14(17)9-11)13(16)8-10-4-2-1-3-5-10/h1-7,9,15,17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKAJVKZKHVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190135 | |
| Record name | Benzyl 2,4-dihydroxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-phenylethanone | |
CAS RN |
3669-41-8 | |
| Record name | 2,4-Dihydroxyphenyl benzyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3669-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2,4-dihydroxyphenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3669-41-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl 2,4-dihydroxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl 2,4-Dihydroxyphenyl Ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL 2,4-DIHYDROXYPHENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NML2DHF9LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




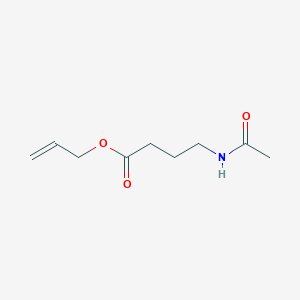
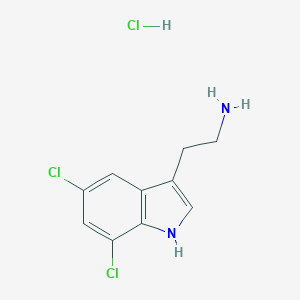
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)

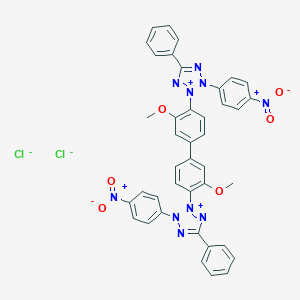

![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)

